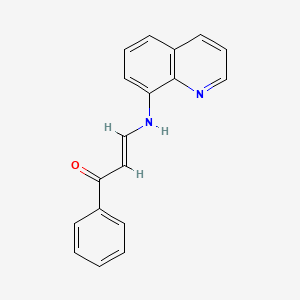
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(8-quinolinylamino)-2-propen-1-one, also known as QAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QAP-1 belongs to the family of chalcones, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's, Parkinson's, and diabetes.
Mécanisme D'action
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one also acts as a free radical scavenger, reducing oxidative stress and damage. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has a high purity and yield. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to have low toxicity and few side effects in animal models. However, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one research. One direction is to further explore its potential therapeutic applications, particularly in treating cancer and neurodegenerative diseases. Another direction is to investigate the pharmacokinetics and bioavailability of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one, and to develop more effective delivery methods. Additionally, future research could focus on developing derivatives of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with improved solubility, potency, and selectivity.
Conclusion:
In conclusion, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties make it a valuable tool for scientific research. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one in treating various diseases.
Méthodes De Synthèse
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one can be synthesized through a simple reaction between 8-aminoquinoline and chalcone in the presence of a base. The reaction yields 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one accessible for various research purposes.
Propriétés
IUPAC Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-13,19H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNORFSEYKFLJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

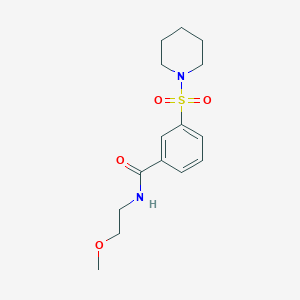
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
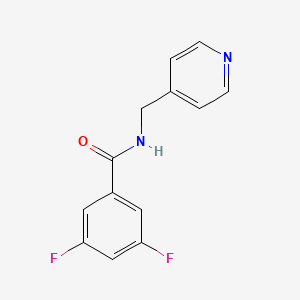
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
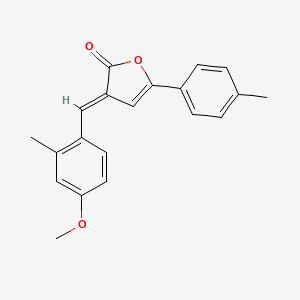
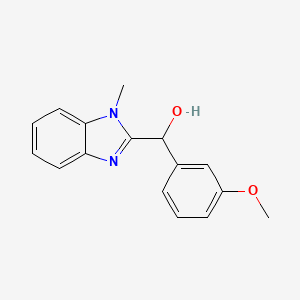

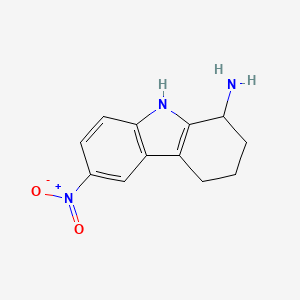
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)
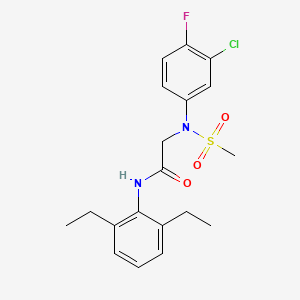
![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)